Cas no 709-96-6 (2-Methyl-4-(trifluoromethylthio)phenol)

2-Methyl-4-(trifluoromethylthio)phenol 化学的及び物理的性質
名前と識別子
-
- 2-Methyl-4-(trifluoromethylthio)phenol
- 2-methyl-4-(trifluoromethylsulfanyl)phenol
- 2-Methyl-4-(trifluormethyl-mercapto)-phenol
- 2-Methyl-4-trifluoromethylsulfanyl-phenol
- A837046
- SCHEMBL1128300
- 709-96-6
- FT-0632862
- PCFLBUCOJDWVDC-UHFFFAOYSA-N
- MFCD04972937
- DTXSID10654255
- 2-methyl-4-[(trifluoromethyl)sulfanyl]phenol
- 2-methyl-4-((trifluoromethyl)thio)phenol
- DB-021342
- G69232
-
- MDL: MFCD04972937
- インチ: InChI=1S/C8H7F3OS/c1-5-4-6(2-3-7(5)12)13-8(9,10)11/h2-4,12H,1H3
- InChIKey: PCFLBUCOJDWVDC-UHFFFAOYSA-N
- SMILES: CC1=CC(=CC=C1O)SC(F)(F)F
計算された属性
- 精确分子量: 208.01700
- 同位素质量: 208.01697050g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 171
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 45.5Ų
- XLogP3: 3.1
じっけんとくせい
- PSA: 45.53000
- LogP: 3.31250
2-Methyl-4-(trifluoromethylthio)phenol Security Information
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26; S36/37/39
- Risk Phrases:R36/37/38
2-Methyl-4-(trifluoromethylthio)phenol 税関データ
- 税関コード:2930909090
- 税関データ:
中国税関コード:
2930909090概要:
2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
2-Methyl-4-(trifluoromethylthio)phenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB256654-1 g |
2-Methyl-4-(trifluoromethylthio)phenol, 99%; . |
709-96-6 | 99% | 1g |
€139.00 | 2023-04-27 | |
Ambeed | A177704-5g |
2-Methyl-4-(trifluoromethylthio)phenol |
709-96-6 | 95% | 5g |
$612.0 | 2024-04-17 | |
Ambeed | A177704-1g |
2-Methyl-4-(trifluoromethylthio)phenol |
709-96-6 | 95% | 1g |
$183.0 | 2024-04-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2076910-25g |
2-methyl-4-((trifluoromethyl)thio)phenol |
709-96-6 | 25g |
¥25379.00 | 2024-05-02 | ||
abcr | AB256654-1g |
2-Methyl-4-(trifluoromethylthio)phenol, 99%; . |
709-96-6 | 99% | 1g |
€139.00 | 2025-03-19 | |
Ambeed | A177704-250mg |
2-Methyl-4-(trifluoromethylthio)phenol |
709-96-6 | 95% | 250mg |
$69.0 | 2024-04-17 |
2-Methyl-4-(trifluoromethylthio)phenol 関連文献
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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6. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
2-Methyl-4-(trifluoromethylthio)phenolに関する追加情報
Professional Introduction to 2-Methyl-4-(trifluoromethylthio)phenol (CAS No. 709-96-6)
2-Methyl-4-(trifluoromethylthio)phenol, with the chemical formula C₈H₇F₃OS, is a significant compound in the field of pharmaceutical and agrochemical research. This compound, identified by its CAS number 709-96-6, has garnered attention due to its unique structural properties and potential applications in the development of novel therapeutic agents. The presence of both methyl and trifluoromethylthio groups in its molecular structure imparts distinct chemical reactivity, making it a valuable intermediate in synthetic chemistry.
The compound's structure consists of a phenolic ring substituted with a methyl group at the 2-position and a trifluoromethylthio group at the 4-position. This specific arrangement contributes to its versatility in chemical transformations, enabling its use in various synthetic pathways. The phenolic hydroxyl group is particularly noteworthy, as it can participate in hydrogen bonding and other interactions that are crucial for drug design and development.
In recent years, there has been growing interest in the pharmacological properties of compounds containing trifluoromethylthio groups. These groups are known to enhance metabolic stability and binding affinity, making them desirable in drug discovery. 2-Methyl-4-(trifluoromethylthio)phenol exemplifies this trend, as studies have shown its potential in modulating biological pathways relevant to inflammation and infection. Its ability to serve as a precursor for more complex molecules has made it a focal point in medicinal chemistry research.
One of the most compelling aspects of this compound is its role in the synthesis of bioactive molecules. Researchers have leveraged its structural features to develop inhibitors targeting various enzymes and receptors. For instance, derivatives of 2-methyl-4-(trifluoromethylthio)phenol have been explored as potential candidates for treating neurological disorders, where precise molecular interactions are critical. The trifluoromethylthio group, in particular, has been found to improve pharmacokinetic profiles, enhancing drug efficacy and reducing side effects.
The agrochemical industry has also benefited from the applications of this compound. Its derivatives have shown promise as intermediates in the synthesis of pesticides and herbicides that exhibit high selectivity and low toxicity. This aligns with the broader goal of developing environmentally sustainable agricultural practices, where compounds that minimize ecological impact are highly valued.
Advances in computational chemistry have further propelled the study of 2-methyl-4-(trifluoromethylthio)phenol. Molecular modeling techniques have enabled researchers to predict how this compound interacts with biological targets at an atomic level. This has not only accelerated the drug discovery process but also provided insights into optimizing its pharmacological properties. Such computational approaches are increasingly integral to modern medicinal chemistry, underscoring the importance of interdisciplinary collaboration between chemists, biologists, and computer scientists.
The synthesis of 2-methyl-4-(trifluoromethylthio)phenol presents unique challenges due to its reactive functional groups. However, recent methodologies have improved yield and purity, making it more accessible for industrial applications. Catalytic processes, for example, have been refined to facilitate the introduction of trifluoromethylthio groups with greater precision. These advancements reflect the ongoing evolution of synthetic chemistry, driven by the need for more efficient and sustainable production methods.
In conclusion, 2-methyl-4-(trifluoromethylthio)phenol (CAS No. 709-96-6) represents a compound of considerable interest in pharmaceutical and agrochemical research. Its unique structural features offer numerous opportunities for developing innovative therapeutics and sustainable agricultural solutions. As research continues to uncover new applications for this molecule, it is likely to remain a cornerstone of synthetic and medicinal chemistry endeavors.
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